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diphospho heptaacyl lipid A -

diphospho heptaacyl lipid A

Catalog Number: EVT-1542132
CAS Number:
Molecular Formula: C110H208N2O26P2
Molecular Weight: 2036.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diphospho heptaacyl lipid A is a member of lipid As.
Source and Classification

Diphospho heptaacyl lipid A is primarily derived from the outer membrane of various pathogenic bacteria, including Acinetobacter baumannii and Escherichia coli. These bacteria utilize lipid A as an endotoxin, which can trigger strong immune responses in hosts. The classification of diphospho heptaacyl lipid A falls under the broader category of lipopolysaccharides, which are critical for bacterial virulence and resistance to environmental stresses.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of diphospho heptaacyl lipid A involves several enzymatic steps that follow the Raetz pathway. Initially, the synthesis begins with the conversion of UDP-N-acetylglucosamine into UDP-2,3-diacylglucosamine through the action of enzymes such as LpxA, LpxC, and LpxD. Subsequent reactions involve multiple acylation steps facilitated by enzymes like LpxL and LpxM, which add lauric and myristic acid chains to the lipid backbone.

In A. baumannii, the addition of palmitate (C 16:0) to the lipid A structure is mediated by the outer membrane protein PagP, leading to the formation of heptaacyl lipid A. This process highlights a unique adaptation mechanism in response to environmental stressors that enhance bacterial survival and pathogenicity .

Molecular Structure Analysis

Structure and Data

The molecular structure of diphospho heptaacyl lipid A consists of a disaccharide core formed by glucosamine residues that are extensively acylated at various positions. Specifically, it features:

  • Disaccharide Backbone: Composed of two glucosamine units.
  • Acyl Chains: Seven fatty acyl chains attached at positions 2, 3, 2', 3', 4', and 6' on the glucosamine units.
  • Phosphate Groups: Two phosphate groups located at specific positions on the disaccharide.

Mass spectrometry analyses have confirmed these structural components, revealing distinct fragmentation patterns that aid in elucidating the precise arrangement of acyl chains .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing diphospho heptaacyl lipid A include:

  1. Acylation Reactions: These are catalyzed by various enzymes that transfer fatty acyl groups from acyl carrier proteins to specific hydroxyl groups on the glucosamine backbone.
  2. Phosphorylation: Enzymes like LpxK introduce phosphate groups to the disaccharide structure.
  3. Modification Reactions: Tailoring enzymes further modify the lipid A structure post-synthesis, enhancing its biological functionality.

These reactions are critical for maintaining bacterial membrane integrity and modulating immune responses .

Mechanism of Action

Process and Data

The mechanism by which diphospho heptaacyl lipid A exerts its effects involves its interaction with host immune cells. Upon recognition by pattern recognition receptors (such as Toll-like receptor 4), it triggers signaling pathways that lead to inflammation and immune activation. The structural complexity of heptaacyl lipid A correlates with its potency in inducing pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Diphospho heptaacyl lipid A exhibits several notable physical and chemical properties:

  • Solubility: It is generally insoluble in water but soluble in organic solvents due to its hydrophobic acyl chains.
  • Stability: The compound is stable under physiological conditions but can be hydrolyzed by specific phospholipases.
  • Biological Activity: Its ability to activate immune responses makes it a potent immunostimulant.

Analytical techniques such as mass spectrometry provide detailed insights into its molecular weight (approximately 1,500 Da) and fragmentation patterns .

Applications

Scientific Uses

Diphospho heptaacyl lipid A has several applications in scientific research:

  • Vaccine Development: Its immunogenic properties are being explored for developing adjuvants in vaccines against bacterial infections.
  • Immunology Studies: Researchers utilize it to study host-pathogen interactions and immune response mechanisms.
  • Antimicrobial Resistance Research: Understanding its role in bacterial resistance helps develop new therapeutic strategies against resistant strains.
Structural Characterization of Diphospho Heptaacyl Lipid A

Core Chemical Architecture of Lipid A

Glucosamine Disaccharide Backbone with 1,4′-Diphosphorylation

The foundational structure of diphospho heptaacyl lipid A consists of a β(1→6)-linked D-glucosamine disaccharide backbone. This conserved architecture is phosphorylated at the 1 (reducing end) and 4′ (non-reducing end) positions, creating a diphosphorylated scaffold essential for molecular stability and bioactivity. The phosphate groups confer a strong negative charge (pKa ~1–2), facilitating electrostatic interactions with host immune receptors like TLR4/MD-2 and cationic antimicrobial peptides [1] [4]. This charge distribution also governs the molecule’s supramolecular organization in aqueous environments, where it forms hexagonal or cubic aggregates—structures associated with robust endotoxic activity. The phosphorylation pattern is evolutionarily conserved across Enterobacteriaceae (e.g., Escherichia coli, Salmonella), though enzymatic modifications (e.g., addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose) can modulate its net charge during infection to evade host defenses [1] [6].

Table 1: Core Structural Features of Canonical Lipid A

ComponentChemical DescriptionFunctional Significance
Glucosamine Backboneβ(1→6)-linked disaccharideStructural scaffold for acylation and phosphorylation
Phosphate GroupsMono- or diphosphates at positions 1 and 4′Net negative charge; receptor binding and aggregation
Primary Fatty Acids(R)-3-hydroxymyristate (C14:0(3-OH)) at positions 2, 3, 2′, 3′Membrane anchoring; TLR4 activation

Acyl Chain Configuration: Primary vs. Secondary Linkages

Acyl chains attach to the glucosamine backbone through two distinct covalent linkages:

  • Primary acyl chains: Bound via amide linkages to the glucosamine amines (positions 2 and 2′) and ester linkages to hydroxyl groups (positions 3 and 3′). These are typically saturated β-hydroxy fatty acids, such as (R)-3-hydroxymyristate (C14:0(3-OH)), which provide structural rigidity to the outer membrane [1] [4].
  • Secondary acyl chains: Ester-linked to the β-hydroxyl groups of primary chains. In heptaacylated variants, these include laurate (C12:0), myristate (C14:0), or palmitate (C16:0), forming branched "acyloxyacyl" moieties. Secondary chains enhance lipid A’s hydrophobicity, stabilize LPS aggregates, and directly influence membrane fluidity and permeability barrier functions [1] [8].

Heptaacylation Patterns

Position-Specific Fatty Acid Distribution (Amide vs. Ester Bonds)

Heptaacylation denotes the addition of seven fatty acid chains to the diphosphorylated glucosamine disaccharide. This configuration is characterized by position-specific distributions:

  • Amide-bound chains: Located at GlcN I (position 2) and GlcN II (position 2′). These are exclusively primary β-hydroxy acyl chains (e.g., C14:0(3-OH)) due to enzymatic constraints of LpxD acyltransferases [1] [3].
  • Ester-bound chains: Primary chains at positions 3 and 3′ (ester-linked), and secondary chains at R2″ (linked to 2′-primary chain) and R3″ (linked to 3′-primary chain). Notably, heptaacylation arises from an additional secondary chain at position R3‴, often a palmitoyl group (C16:0) attached to the 3′-primary chain. This is catalyzed by outer membrane enzymes like PagP in Salmonella under host-induced conditions (e.g., low Mg²⁺) [4] [8].

Table 2: Position-Specific Fatty Acid Configuration in Heptaacyl Lipid A

Attachment PositionLinkage TypeChain TypeRepresentative Fatty AcidsBiosynthetic Enzyme
2, 2′AmidePrimary(R)-3-hydroxymyristate (C14:0(3-OH))LpxD
3, 3′EsterPrimary(R)-3-hydroxymyristate (C14:0(3-OH))LpxA
R2″ (2′)EsterSecondaryLaurate (C12:0)LpxL
R3″ (3′)EsterSecondaryMyristate (C14:0)LpxM
R3‴ (3′)EsterTertiary/secondaryPalmitate (C16:0)PagP

Role of β-Hydroxy and Nonhydroxylated Fatty Acids

β-Hydroxy fatty acids (e.g., C14:0(3-OH)) serve critical roles:

  • Structural integrity: Their hydrogen-bonding capacity stabilizes LPS packing in the outer membrane, reducing permeability to hydrophobic antibiotics [1] [4].
  • Biosynthetic prerequisites: The β-hydroxyl group provides an attachment site for secondary acyl chains, enabling heptaacylation. Enzymes like LpxL/LpxM specifically recognize β-hydroxy acylated precursors [3].Nonhydroxylated secondary chains (e.g., C12:0, C16:0) fine-tune lipid A’s hydrophobic volume, optimizing its conical molecular shape. This geometry promotes hexagonal aggregate formation—a configuration essential for efficient extraction by LPS-binding protein (LBP) and transfer to CD14/TLR4 complexes. Palmitate addition (C16:0) at R3‴ further enhances aggregate stability and endotoxicity but simultaneously increases resistance to cationic antimicrobial peptides by reducing membrane fluidity [4] [8].

Comparative Analysis of Lipid A Variants Across Bacterial Species

Lipid A structures exhibit remarkable interspecies diversity driven by ecological niche adaptation and host evasion strategies:

  • Enterobacteriaceae (E. coli, Salmonella): Typically produce symmetric hexaacyl lipid A (diphosphorylated, C14:0(3-OH) primary chains). Heptaacylation occurs transiently via PagP under host conditions (e.g., phagosomal acidity), strengthening TLR4 agonism [3] [4].
  • Pseudomonas aeruginosa: Displays asymmetric hexaacylation with 3-hydroxydecanoate (C10:0(3-OH)) at GlcN I and 2-hydroxylaurate (C12:0(2-OH)) at R2″. Heptaacylation is rare; instead, modifications involve palmitoylation or addition of aminoarabinose to phosphates to resist CAMPs [5].
  • Yersinia pestis: Shifts from hexa- to tetraacylated lipid A at 37°C (host temperature), reducing TLR4 activation—a stealth adaptation [4].
  • Rhizobium/Bradyrhizobium spp.: Synthesize very-long-chain ω-1-hydroxy fatty acids (C28:0(27-OH)), forming lipid A that spans the entire membrane bilayer. These species lack heptaacylation but exhibit unique phosphate modifications [3].

Table 3: Evolutionary Diversity of Lipid A Structures

Bacterial SpeciesAcylation PatternFatty Acid ProfilePhosphate ModificationsHost Interaction
Escherichia coliHexa- or heptaacylC14:0(3-OH), C12:0, C14:0, C16:0None or aminoarabinoseStrong TLR4 agonist
Salmonella typhimuriumHeptaacyl (inducible)C14:0(3-OH), C12:0, C14:0, C16:0PhosphoethanolamineEnhanced TLR4 signaling
Pseudomonas aeruginosaHexaacyl (asymmetric)C10:0(3-OH), C12:0(2-OH), C12:0AminoarabinoseModerate TLR4 agonist; CAMP-resistant
Yersinia pestisTetraacyl (37°C)C14:0(3-OH), C10:0(3-OH)NoneTLR4 antagonist
Rhizobium leguminosarumPentaacylC28:0(27-OH), C18:1(Δ9)GalacturonateWeak TLR4 activation

The genetic basis for this diversity lies in substrate promiscuity of acyltransferases (e.g., LpxA, LpxD, PagP). For example, P. aeruginosa LpxA prefers 3-hydroxydecanoyl-ACP over longer chains, while Helicobacter pylori LpxA incorporates palmitate [3]. Such adaptations highlight lipid A as a dynamic interface in host-pathogen coevolution.

Properties

Product Name

diphospho heptaacyl lipid A

IUPAC Name

[1-[[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-5-hydroxy-4-(3-hydroxytetradecanoyloxy)-2-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate

Molecular Formula

C110H208N2O26P2

Molecular Weight

2036.8 g/mol

InChI

InChI=1S/C110H208N2O26P2/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-82-98(117)130-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(135-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(134-110(103)138-140(126,127)128)89-129-109-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)131-99(118)81-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)133-109)137-139(123,124)125)136-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)132-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,123,124,125)(H2,126,127,128)/t90?,91?,92?,93?,94-,95-,103-,104-,105-,106-,107-,108-,109-,110-/m1/s1

InChI Key

VOXDTCSXQHOYKC-FHXZEESPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O

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